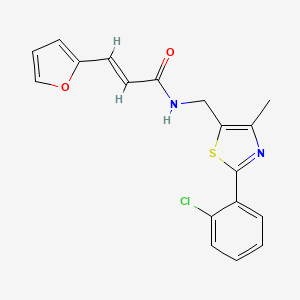

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide

Beschreibung

The compound (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide features a thiazole core substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 4. The acrylamide moiety is linked to the thiazole via a methylene bridge, with a furan-2-yl group at the β-position of the acrylamide. While direct data on its synthesis or applications are unavailable in the provided evidence, its structural motifs align with compounds studied for drug discovery, implying utility in targeting enzymes or receptors through hydrogen bonding and hydrophobic interactions.

Eigenschaften

IUPAC Name |

(E)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c1-12-16(11-20-17(22)9-8-13-5-4-10-23-13)24-18(21-12)14-6-2-3-7-15(14)19/h2-10H,11H2,1H3,(H,20,22)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZGDWSABBFSMI-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Formation of the Acrylamide Moiety: The acrylamide moiety is formed through the reaction of an appropriate acrylate with an amine group.

Coupling Reactions: The final step involves coupling the thiazole and furan rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylamide moiety can be reduced to form amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced acrylamide derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazole and furan rings contribute to its binding affinity and specificity, while the acrylamide moiety may participate in covalent bonding with target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Molecular Design

The compound’s structural analogs can be categorized based on core heterocycles and functional groups:

a. Thiazole and Acrylamide Derivatives

- Target Compound : The thiazole ring’s 2-chlorophenyl and methyl substituents enhance lipophilicity, while the acrylamide’s furan group may contribute to π-π stacking or hydrogen bonding.

- (2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide (): Replaces thiazole with a pyrazole ring. Features a cyano group instead of the chlorophenyl substituent, reducing steric bulk but increasing electron-withdrawing effects. The 4-methylphenyl-furan moiety mirrors the target’s furan acrylamide, suggesting similar electronic profiles .

b. Chlorophenyl-Containing Heterocycles

- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Utilizes a triazole-thione core instead of thiazole. Retains the 2-chlorophenyl group but introduces a thiocarbonohydrazide group, enhancing hydrogen-bonding capacity. Demonstrates how chloro-substituted aromatic systems influence crystal packing via halogen bonds .

Electronic and Physicochemical Properties

- Electrostatic Potential (ESP) Analysis: Tools like Multiwfn () enable comparison of electron density distributions. The target’s thiazole likely exhibits higher electron-deficient character compared to pyrazole () or triazole (), affecting reactivity and binding.

Data Table: Key Comparisons

*Calculated based on molecular formula.

Research Findings and Implications

- Structural Flexibility vs. Activity : The pyrazole in ’s compound may offer greater conformational flexibility than the rigid thiazole, impacting target selectivity .

- Methodological Considerations : Compound similarity assessments () often employ Tanimoto coefficients or molecular docking. Tools like SHELX () and Multiwfn () aid in structural and electronic comparisons, though experimental validation remains critical.

Biologische Aktivität

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides, characterized by its complex structure incorporating a thiazole ring, a furan moiety, and a chlorophenyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula of (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide is , with a molecular weight of 367.86 g/mol. The structural features are critical in determining its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole and furan rings contribute to its reactivity and potential for biological interaction:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways associated with inflammation and cancer progression.

1. Anticancer Properties

Research indicates that acrylamide derivatives often exhibit anticancer properties. (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, preventing their division.

- Apoptosis Induction : It may promote apoptosis in tumor cells, leading to reduced viability.

2. Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various pathogens. The presence of the thiazole and furan rings enhances its interaction with microbial targets:

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Moderate inhibition | |

| Fungi | Effective against certain strains |

3. Anti-inflammatory Effects

The structural components of (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide suggest potential anti-inflammatory effects:

- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to apoptosis through caspase activation.

Study 2: Antimicrobial Efficacy

In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(2-chlorophenyl)thiazole | Thiazole ring, chlorophenyl group | Antimicrobial | Lacks furan ring |

| Furan-based acrylamide | Furan ring, acrylamide backbone | Anticancer | No chlorinated substituent |

| Thiazole-furan hybrid | Thiazole and furan rings | Moderate cytotoxicity | Unique combination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.